Scaffold Topology Differentiation: 1,4-Diazabicyclo[3.2.1]octane vs. 1,4-Diazabicyclo[3.1.1]heptane Core Comparison for 5-Pyrimidinyl Derivatives
The target compound (CAS 675589-91-0) incorporates the 1,4-diazabicyclo[3.2.1]octane core, which has a calculated polar surface area (PSA) of 32.26 Ų and a computed LogP of approximately 0.3 as reported in authoritative chemical databases [1]. In contrast, the homologous 4-pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane (CAS 675591-29-4) possesses a contracted bicyclic system with a molecular weight of 176.2 g/mol (vs. 190.25 g/mol for the target), resulting in altered conformational flexibility, nitrogen basicity, and potentially different pharmacokinetic and target engagement profiles . While direct head-to-head biological data are not publicly available for these two specific compounds, the established principle that bicyclic ring size modulates kinase selectivity across multiple chemotypes supports the non-interchangeability of these scaffolds in screening campaigns.
| Evidence Dimension | Scaffold topology and computed physicochemical properties |
|---|---|
| Target Compound Data | MW 190.25 g/mol; PSA 32.26 Ų; LogP ~0.3; bicyclo[3.2.1]octane core |
| Comparator Or Baseline | 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane (CAS 675591-29-4): MW ~176.2 g/mol; bicyclo[3.1.1]heptane core |
| Quantified Difference | Molecular weight difference: ~14 Da (one methylene unit); bicyclic ring size: [3.2.1] vs. [3.1.1] |
| Conditions | Computed properties from PubChem and vendor databases; no comparative biological assay data available |
Why This Matters
The difference in bicyclic ring size affects nitrogen lone-pair orientation, conformational constraints, and molecular recognition, which directly impacts ligand–target binding and should preclude casual analog substitution in medicinal chemistry programs.
- [1] PubChem Compound Summary for CID 10420038. Computed Properties: Molecular Weight, XLogP3, Topological Polar Surface Area. View Source
